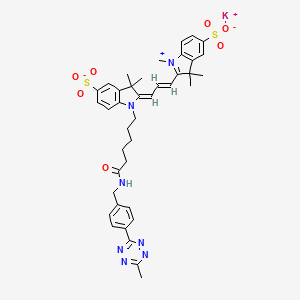
2,2',3,4,5,5'-Hexachlorobiphenyl-3',4',6'-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 is a deuterium-labeled derivative of 2,2’,3,4,5,5’-Hexachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are organic chlorine compounds with two linked benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 involves the deuteration of 2,2’,3,4,5,5’-Hexachlorobiphenyl. Deuteration is typically achieved through catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. This process often requires the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 is generally carried out in specialized facilities equipped to handle isotopic labeling. The production process involves multiple steps, including the synthesis of the parent compound, purification, and subsequent deuteration. The final product is then subjected to rigorous quality control to ensure the correct isotopic composition and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, ammonia.
Electrophiles: Halogens, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated biphenyl quinones, while reduction may produce partially dechlorinated biphenyls .
Aplicaciones Científicas De Investigación
2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 is used in various scientific research applications, including:
Chemistry: As a tracer in studies involving the environmental fate and transport of PCBs.
Biology: To investigate the metabolic pathways and biotransformation of PCBs in living organisms.
Medicine: In pharmacokinetic studies to understand the distribution, metabolism, and excretion of PCBs.
Industry: In the development of analytical methods for detecting and quantifying PCBs in environmental samples.
Mecanismo De Acción
The mechanism of action of 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 involves its interaction with various molecular targets and pathways. PCBs, including this compound, are known to bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression involved in xenobiotic metabolism. This interaction can result in the induction of enzymes such as cytochrome P450s, which play a crucial role in the biotransformation and detoxification of PCBs .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 include:
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3: Another deuterium-labeled PCB with one less chlorine atom.
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3: A deuterium-labeled PCB with a different chlorine substitution pattern.
Uniqueness
The uniqueness of 2,2’,3,4,5,5’-Hexachlorobiphenyl-3’,4’,6’-d3 lies in its specific chlorine substitution pattern and deuterium labeling, which makes it particularly useful for tracing and studying the behavior of PCBs in various scientific contexts .
Propiedades
Fórmula molecular |
C12H4Cl6 |
|---|---|
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
1,4-dichloro-2,3,5-trideuterio-6-(2,3,4,5-tetrachlorophenyl)benzene |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H/i1D,2D,3D |
Clave InChI |
UCLKLGIYGBLTSM-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[2H] |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)
![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)

![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)



